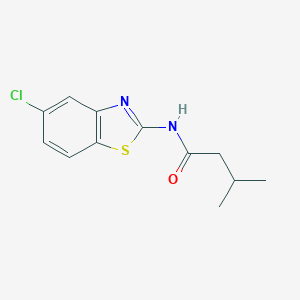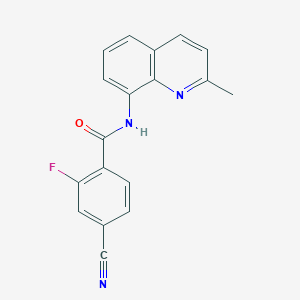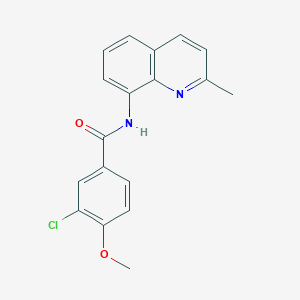
N-(5-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide, commonly known as CMT-3, is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and osteoporosis.
Mechanism of Action
The mechanism of action of CMT-3 is not fully understood. However, studies suggest that it works by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. By inhibiting MMP activity, CMT-3 can prevent the breakdown of extracellular matrix proteins, which can lead to tissue damage and inflammation.
Biochemical and Physiological Effects
CMT-3 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and increase bone density. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMT-3 in lab experiments is its high purity. This allows researchers to accurately measure its effects on various biological processes. However, one limitation of using CMT-3 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for the study of CMT-3. One area of research could focus on its potential use as a treatment for Alzheimer's disease. Another area of research could investigate its role in the regulation of MMP activity in other diseases, such as arthritis and cardiovascular disease. Additionally, further studies could investigate the safety and efficacy of CMT-3 in human clinical trials.
Conclusion
In conclusion, CMT-3 is a synthetic compound that has shown promising therapeutic potential in various diseases. It possesses anti-inflammatory, anti-cancer, and anti-osteoporotic properties and has been investigated as a potential treatment for Alzheimer's disease. While its mechanism of action is not fully understood, it is believed to work by inhibiting MMP activity. CMT-3 has several advantages for use in lab experiments, including its high purity, but also has limitations, such as its low solubility in water. There are several potential future directions for the study of CMT-3, including its use in human clinical trials and its investigation in other diseases.
Synthesis Methods
CMT-3 can be synthesized by reacting 5-chloro-2-aminobenzothiazole with 3-methylbutanoyl chloride in the presence of a base. The reaction yields CMT-3 as a white solid with a purity of over 98%.
Scientific Research Applications
CMT-3 has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-osteoporotic properties. It has also been investigated as a potential treatment for Alzheimer's disease.
properties
Molecular Formula |
C12H13ClN2OS |
|---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-7(2)5-11(16)15-12-14-9-6-8(13)3-4-10(9)17-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
InChI Key |
JHJVXJJFMIBHEL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Canonical SMILES |
CC(C)CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B277878.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B277883.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B277885.png)
![4-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B277887.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B277888.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylbenzamide](/img/structure/B277889.png)
![2-(4-chlorophenoxy)-2-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B277891.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B277892.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B277893.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B277894.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B277895.png)
![2-(4-bromophenoxy)-2-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B277897.png)

